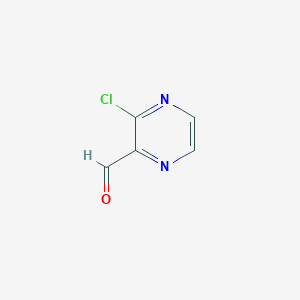

3-Chloropyrazine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVSQUNWTBLLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591780 | |

| Record name | 3-Chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121246-96-6 | |

| Record name | 3-Chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloropyrazine-2-carbaldehyde

For researchers, scientists, and professionals in drug development, 3-Chloropyrazine-2-carbaldehyde is a pivotal building block. Its unique chemical architecture, characterized by a chlorinated pyrazine ring bearing an aldehyde group, offers a versatile platform for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and key applications, with a focus on its role in the synthesis of pharmaceuticals and agrochemicals.

Core Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance ranging from yellow to dark brown.[1] It is an organic compound that serves as a key intermediate in various synthetic pathways.[1] The table below summarizes its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O[1] |

| Molecular Weight | 142.55 g/mol [1] |

| CAS Number | 121246-96-6[2] |

| Melting Point | 28 - 32 °C[1] |

| Boiling Point | 214 °C[2] |

| Density | 1.432 g/cm³[2] |

| Flash Point | 83 °C[2] |

| Appearance | Brown to dark brown to black solid or orange solid or yellow powder[1] |

| Purity | ≥ 95%[1] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C[2] |

| SMILES | C1=CN=C(C(=N1)C=O)Cl[3] |

| InChI | InChI=1S/C5H3ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H[3] |

| InChIKey | QRVSQUNWTBLLOC-UHFFFAOYSA-N[3] |

Chemical Reactivity and Applications

This compound is a versatile intermediate due to its distinct functional groups, which allow for a variety of chemical transformations.[1]

Reactivity of the Aldehyde Group: The aldehyde functional group is highly reactive and can undergo a range of reactions:

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming 3-chloropyrazine-2-carboxylic acid, using weak oxidizing agents.[4]

-

Reduction: The aldehyde can be reduced to an alcohol, 3-chloropyrazine-2-methanol, using a suitable reducing agent like sodium borohydride.[4]

-

Condensation Reactions: It can react with amine compounds to form imines.[4]

Reactivity of the Chlorinated Pyrazine Ring: The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups at this position, making it a valuable precursor for creating diverse molecular scaffolds.[5]

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[1] Its reactivity allows for the construction of complex, biologically active molecules.[1]

-

Agrochemicals: This compound is utilized in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides.[1]

-

Flavor and Fragrance Industry: It also finds applications in the creation of specific flavoring agents and fragrances.[1]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a common synthetic route involves the reduction of the corresponding ester. The following is a generalized protocol based on literature descriptions of similar reactions.[6] Furthermore, protocols for the synthesis of closely related and precursor molecules, such as 3-chloropyrazine-2-carbonitrile and 3-chloropyrazine-2-carboxamide, are well-documented and provide insight into the chemistry of this compound class.

Synthesis of this compound via Ester Reduction

This protocol is based on the reported reduction of a pyrazine ester to the corresponding aldehyde.[6]

Materials:

-

Methyl 3-chloropyrazine-2-carboxylate

-

Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or THF)

-

Anhydrous solvent (e.g., THF or toluene)

-

Quenching solution (e.g., methanol, saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve methyl 3-chloropyrazine-2-carboxylate in the anhydrous solvent in a flame-dried, inert gas-purged reaction vessel.

-

Cool the solution to a low temperature (typically -78 °C to -55 °C) using a dry ice/acetone or similar cooling bath.

-

Slowly add the DIBAL-H solution dropwise to the stirred reaction mixture, maintaining the low temperature.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, quench the reaction by the slow addition of the quenching solution at low temperature.

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous workup, extracting the product into the organic extraction solvent.

-

Wash the combined organic layers with brine, dry over the drying agent, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using a suitable method, such as column chromatography, to obtain pure this compound.

Synthesis of 3-Chloropyrazine-2-carbonitrile

This protocol describes the synthesis of a key precursor to this compound.[7][8]

Materials:

-

Pyrazine-2-carbonitrile

-

Sulfuryl chloride

-

Toluene

-

DMF

-

Sodium bicarbonate (solid)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve pyrazine-2-carbonitrile in a mixture of toluene and DMF.[7]

-

Slowly add sulfuryl chloride to the solution over approximately 10 minutes, maintaining the temperature with an ice bath.[7][8]

-

Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for 5 hours.[7][8]

-

Decant the toluene layer and extract the remaining residue with diethyl ether.[7]

-

Neutralize the combined organic layers with solid sodium bicarbonate.[7][8]

-

Separate the layers and extract the aqueous layer with diethyl ether.[7]

-

Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.[7][8]

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.[7][8]

-

Purify the crude product by silica gel column chromatography using 100% dichloromethane as the eluent to yield 3-chloropyrazine-2-carbonitrile.[7][8]

Visualizations

Synthesis Pathway of this compound

Caption: A simplified reaction scheme for the synthesis of this compound.

Experimental Workflow for Nucleophilic Aromatic Substitution

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Spectral Data

While a dedicated spectral analysis is not provided in the search results, documentation for this compound, including NMR, HPLC, and LC-MS data, is available from various chemical suppliers.[9] Based on its structure and data from related compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton and the two protons on the pyrazine ring. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm). The two aromatic protons on the pyrazine ring would likely appear as doublets in the aromatic region (around 8-9 ppm), showing coupling to each other.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal (typically >180 ppm). The remaining four carbons of the pyrazine ring would appear in the aromatic region, with the carbon attached to the chlorine atom being influenced by the halogen's electronegativity.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band for the aldehyde group, typically appearing around 1700-1730 cm⁻¹.[10] Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=N and C=C stretching vibrations of the pyrazine ring would be present in the 1400-1600 cm⁻¹ region.[10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Predicted collision cross-section data for various adducts are also available.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-CHLORO-PYRAZINE-2-CARBALDEHYDE CAS#: 121246-96-6 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C5H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. 3-Chloropyridine-2-carboxaldehyde | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 8. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]

- 9. 121246-96-6|this compound|BLD Pharm [bldpharm.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to 3-Chloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropyrazine-2-carbaldehyde, a key building block in synthetic chemistry. It details its physicochemical properties, synthesis protocols, chemical reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂O | [1][2] |

| Molecular Weight | 142.54 g/mol | [2] |

| CAS Number | 121246-96-6 | [2][3] |

| Appearance | Yellow to brown or black solid/powder | [1] |

| Melting Point | 28 - 32 °C | [1] |

| Boiling Point | 214 °C | [3] |

| Density | 1.432 g/cm³ | [3] |

| Flash Point | 83 °C | [3] |

| Purity | ≥95% - 97% | [1][2] |

| Storage | Store at 0 - 8 °C or under -20°C in an inert atmosphere | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the reduction of a corresponding pyrazine ester.

Experimental Protocol: Synthesis from Methyl 5-chloropyrazine-2-carboxylate

This protocol is based on the reduction of an ester to an aldehyde using a reducing agent like Diisobutylaluminium hydride (DIBAL-H).

Materials:

-

Methyl 5-chloropyrazine-2-carboxylate

-

1 M DIBAL-H in toluene

-

Tetrahydrofuran (THF)

-

Apparatus: 3-L jacketed reaction vessel, dropping funnel, magnetic stirrer

Procedure:

-

Suspend methyl 5-chloropyrazine-2-carboxylate (20.0 g, 116 mmol) in THF (197 mL) in the 3-L jacketed vessel.

-

Cool the suspension by setting the jacket temperature to -31.5 °C to maintain an internal temperature of approximately -27 °C.

-

Add a solution of 1 M DIBAL-H in toluene (151 mL, 151 mmol) dropwise to the stirred suspension over 90 minutes.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, perform an aqueous workup to quench the reaction.

-

Isolate the crude product, 5-Chloropyrazine-2-carbaldehyde.[4]

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to its reactive functional groups: the aldehyde and the chloro-substituted pyrazine ring. This structure allows for a variety of chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-deficient pyrazine ring is susceptible to displacement by nucleophiles. This reaction is fundamental to creating diverse derivatives. For example, it readily reacts with amines (e.g., benzylamines) to form 3-aminopyrazine derivatives.[5]

-

Aldehyde Group Reactions: The aldehyde moiety can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form imines or hydrazones.[6][7]

Its bifunctional nature makes it a crucial building block in the synthesis of complex molecules for various industries.

-

Pharmaceuticals: It is a key intermediate in the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1]

-

Agrochemicals: The compound is used to formulate effective pesticides and herbicides.[1]

-

Flavor and Fragrance: It also finds application in the creation of unique flavoring agents and fragrances.[1]

Biological Significance and Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those related to pyrazinamide, have garnered significant interest in medicinal chemistry. Pyrazinamide is a first-line medication for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[8]

Research has focused on synthesizing novel pyrazinamide analogues to combat drug-resistant strains and improve efficacy. Derivatives synthesized from related precursors like 3-chloropyrazine-2-carboxamide have shown promising in-vitro activity against M. tuberculosis.[5] The general approach involves modifying the pyrazine core through nucleophilic substitution at the chlorine position to explore structure-activity relationships. For instance, the substitution with different benzylamines has yielded compounds with antimycobacterial activity equivalent or superior to the standard pyrazinamide, while exhibiting low cytotoxicity.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-CHLORO-PYRAZINE-2-CARBALDEHYDE CAS#: 121246-96-6 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-Chloropyridine-2-carboxaldehyde | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Chloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, synthesis, and analytical data for 3-Chloropyrazine-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Core Structural and Physical Properties

This compound is a heterocyclic aldehyde with a chlorinated pyrazine core. This structure imparts unique reactivity, making it a valuable building block in organic synthesis.

| Property | Value | Reference |

| Chemical Formula | C₅H₃ClN₂O | [1][2] |

| Molecular Weight | 142.54 g/mol | [2] |

| CAS Number | 121246-96-6 | [2] |

| IUPAC Name | 3-chloro-2-pyrazinecarbaldehyde | |

| Appearance | Brown to dark brown to black solid or orange solid or yellow powder | [1] |

| Melting Point | 28 - 32 °C | [1] |

| Purity | ≥ 97% | [2] |

| Storage | Store at 0 - 8 °C | [1] |

Synthesis and Purification

Conceptual Synthesis Workflow:

Caption: Potential synthetic routes to this compound.

Experimental Protocols:

Detailed experimental procedures for the synthesis of related pyrazine derivatives suggest the following general steps:

-

Synthesis of Substituted Pyrazines: The synthesis of functionalized pyrazines can be achieved through various methods, including the condensation of dicarbonyl compounds with diamines. For instance, the synthesis of 2-alkynyl-3-chloropyrazines has been accomplished via a Sonogashira-type coupling reaction of 2,3-dichloropyrazine with terminal alkynes using a copper catalyst.[3]

-

Purification: Purification of pyrazine derivatives is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.[3][4][5][6][7]

-

Recrystallization: This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.[3][4][5]

-

Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are eluted with a mobile phase.[7]

-

Spectroscopic and Analytical Data

Definitive spectroscopic data with peak assignments for this compound is not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H NMR | ~9.9 - 10.1 | Singlet | Aldehydic proton (CHO) |

| ~8.6 - 8.8 | Doublet | Pyrazine ring proton | |

| ~8.5 - 8.7 | Doublet | Pyrazine ring proton | |

| ¹³C NMR | ~190 - 195 | Singlet | Aldehydic carbon (C=O) |

| ~150 - 155 | Singlet | Pyrazine ring carbon (C-Cl) | |

| ~145 - 150 | Singlet | Pyrazine ring carbon (C-CHO) | |

| ~140 - 145 | Singlet | Pyrazine ring carbon (CH) | |

| ~135 - 140 | Singlet | Pyrazine ring carbon (CH) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2820 and ~2720 | Medium | Aldehydic C-H stretch (Fermi resonance) |

| ~1700 - 1720 | Strong | C=O stretch (aldehyde) |

| ~1550 - 1600 | Medium to Strong | C=N and C=C stretching in pyrazine ring |

| ~1000 - 1200 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is anticipated.

Expected Fragmentation Pattern:

Caption: Predicted mass spectrometry fragmentation of this compound.

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29).[8] Further fragmentation of the pyrazine ring is also expected.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

| Hazard Class | Hazard Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation |

|

| Eye Irritation | H319: Causes serious eye irritation |

|

| Specific target organ toxicity – single exposure (Respiratory system) | H335: May cause respiratory irritation |

|

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P405: Store locked up.

Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its applications are primarily in:

-

Pharmaceutical Synthesis: It is a building block for the development of novel therapeutic agents.

-

Agrochemical Formulation: It is used in the creation of new pesticides and herbicides.[1]

The reactivity of the aldehyde and the chloro-substituent allows for diverse chemical modifications, making it a versatile tool for medicinal and agricultural chemists.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. How To [chem.rochester.edu]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 3-Chloropyrazine-2-carbaldehyde: Physical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 3-Chloropyrazine-2-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its appearance and melting point, supported by a general experimental protocol for melting point determination.

Physicochemical Data

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O |

| Molecular Weight | 142.55 g/mol |

| Melting Point | 28 - 32 °C |

| Appearance | Brown to dark brown to black solid, or orange solid, or yellow powder |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is a critical physical property used for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point, while impurities will broaden and depress the melting range.[1] The capillary method is a common and reliable technique for determining the melting point of a solid compound.[2][3]

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)[1]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.[4]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: To move the sample to the bottom of the sealed tube, gently tap the tube on a hard surface or drop it through a long glass tube.[4] The packed sample should be approximately 2-3 mm in height to ensure accurate results.[2][4]

-

Melting Point Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.[4]

-

If the approximate melting point is known, rapidly heat the sample to about 15-20°C below the expected melting point.[4]

-

Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Carefully observe the sample through the magnifying eyepiece.

-

-

Recording the Melting Range:

-

Record the temperature at which the first droplet of liquid appears.

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow.[1]

-

-

Cooling and Repetition: Allow the apparatus to cool. For accuracy, a second determination should be performed with a fresh sample.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for melting point determination and the logical structure of the information presented in this guide.

Caption: Experimental workflow for melting point determination.

Caption: Logical structure of this technical guide.

References

Unveiling the Solubility Profile of 3-Chloropyrazine-2-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties and Expected Solubility

3-Chloropyrazine-2-carbaldehyde presents as a solid, with colors ranging from brown to dark brown, black, orange, or yellow, and has a melting point in the range of 28-32 °C.[1] Its molecular structure, featuring a polar pyrazine ring, a chloro substituent, and a carbaldehyde group, suggests a degree of polarity. This inherent polarity indicates that it will likely exhibit solubility in a range of common organic solvents. For a related compound, 3-chloropyridine-2-carboxaldehyde, solubility has been noted in solvents such as ethanol and dichloromethane.[2] Based on the principle of "like dissolves like," it is anticipated that this compound will be soluble in polar aprotic and some polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Likely Soluble | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Likely Soluble | The hydroxyl group in these solvents can engage in hydrogen bonding with the nitrogen atoms of the pyrazine ring and the oxygen of the carbaldehyde group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents are of intermediate polarity and are often effective in dissolving a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble | THF, being more polar than diethyl ether, is expected to be a better solvent. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | The nonpolar nature of these solvents makes them less ideal for solvating the polar this compound molecule. |

| Nonpolar Aliphatic | Hexane, Heptane | Likely Insoluble | The significant difference in polarity between the compound and these solvents suggests poor solubility. |

Experimental Protocol for Determining Solubility

To establish a quantitative understanding of the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a common method for determining solubility.

Materials and Equipment

-

This compound (of known purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation of Solubility:

-

The solubility is calculated from the determined concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

-

Workflow for Solvent Selection in Recrystallization

The selection of an appropriate solvent is critical for the effective purification of this compound by recrystallization. The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at lower temperatures. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure provides valuable clues to its likely solubility profile. This guide has offered a theoretical framework for its solubility and, more importantly, a practical, detailed experimental protocol for researchers to determine these crucial parameters in-house. The provided workflow for solvent selection further empowers scientists in the efficient purification of this important chemical intermediate. By applying these methodologies, researchers in drug development and other scientific fields can optimize their processes, leading to improved yields and purity of their target compounds.

References

An In-depth Technical Guide to the Synthesis of Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials. Their presence in pharmaceuticals, flavorings, and agrochemicals underscores the importance of efficient and versatile synthetic methodologies. This technical guide provides a comprehensive literature review of key synthetic strategies for constructing the pyrazine ring and introducing functional diversity, with a focus on classical condensation reactions and modern palladium-catalyzed cross-coupling methods. Detailed experimental protocols, quantitative data, and visual workflow diagrams are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.

Classical Approaches to Pyrazine Ring Synthesis

The foundational methods for constructing the pyrazine core rely on the condensation of 1,2-dicarbonyl compounds or their synthetic equivalents with 1,2-diamines. Two of the earliest and most fundamental methods are the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

Staedel-Rugheimer Pyrazine Synthesis (1876)

The Staedel-Rugheimer synthesis involves the reaction of an α-halo ketone with two equivalents of ammonia. The in situ generated α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

A solution of 2-chloroacetophenone (1.0 eq) in ethanol is treated with an excess of aqueous ammonia. The reaction mixture is heated at reflux for 4 hours. Upon cooling, the intermediate α-aminoacetophenone is formed. This intermediate is then heated in acetic acid in the presence of an oxidizing agent, such as copper(II) acetate, to facilitate both the self-condensation and subsequent aromatization to yield 2,5-diphenylpyrazine. The crude product is typically purified by recrystallization from ethanol. While historically significant, this method can be limited by side reactions and the availability of the requisite α-halo ketone precursors.

| Starting Material | Reagents | Oxidizing Agent | Typical Yield (%) |

| 2-Chloroacetophenone | Ammonia | Air/Copper(II) salts | 40-60 |

Logical Workflow for Staedel-Rugheimer Pyrazine Synthesis

Caption: General workflow of the Staedel-Rugheimer pyrazine synthesis.

Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis offers a more controlled approach by first preparing an α-amino ketone, which then undergoes self-condensation and oxidation. A common route to the α-amino ketone involves the reduction of an α-oximino ketone, which is readily prepared from a ketone and a nitrosating agent.

Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine

To a solution of diacetyl monoxime (1.0 eq) in water, palladium on carbon (10 mol%) is added. The mixture is heated to 80-90°C, and ammonium formate is added portion-wise. The reaction is stirred at reflux for 4 hours. After completion, the catalyst is filtered off, and the filtrate is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2,3,5,6-tetramethylpyrazine.[1] This method provides good yields for the synthesis of symmetrical pyrazines.

| Starting Material | Reducing Agent | Solvent | Typical Yield (%) |

| Diacetyl Monoxime | Ammonium Formate/Pd/C | Water | 84.6[1] |

Logical Workflow for Gutknecht Pyrazine Synthesis

References

The Biological Significance of Pyrazine Core Structures: A Technical Guide for Drug Development Professionals

Abstract: The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, including an electron-deficient nature, and its capacity for diverse molecular interactions make it a cornerstone in the design of novel therapeutic agents.[1][3] Pyrazine-based compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][4] This is underscored by the presence of the pyrazine moiety in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the antitubercular agent Pyrazinamide.[2][3] This technical guide delves into the biological significance of the pyrazine core, exploring its role in modulating key signaling pathways, presenting quantitative biological data for representative compounds, and outlining essential experimental protocols for their synthesis and evaluation.

The Pyrazine Core: A Versatile Pharmacophore

Structurally, pyrazine is a planar, 6π-electron aromatic system.[3] The presence of two electronegative nitrogen atoms reduces the electron density on the ring carbons, making it an electron-deficient heterocycle.[1][3] This property, combined with the nitrogen atoms' lone-pair electrons, allows the pyrazine ring to act as a versatile interaction hub. It can serve as a bioisosteric replacement for benzene, pyridine, or pyrimidine rings in drug candidates, often improving pharmacological properties.[3] A key interaction modality is the ability of the pyrazine nitrogen to act as a hydrogen bond acceptor, which is crucial for binding to biological targets like the hinge region of protein kinases.[3][5]

A Broad Spectrum of Biological Activities

The pyrazine scaffold is a constituent of molecules demonstrating a wide array of biological effects, making it a focal point for therapeutic development.[2] Research has extensively documented its role in creating derivatives with significant pharmacological potential.[1]

Key documented activities include:

-

Anticancer: Pyrazine derivatives have shown potent activity against numerous cancer cell lines by inducing apoptosis and inhibiting key cancer-related enzymes.[1][6]

-

Anti-inflammatory: Compounds incorporating a pyrazine structure have demonstrated the ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[1][7]

-

Antibacterial and Antifungal: The pyrazine core is found in agents with significant activity against various bacterial and fungal strains.[1][8]

-

Antioxidant: Certain pyrazine derivatives can scavenge harmful reactive oxygen species (ROS), offering protective effects against oxidative stress.[1][7]

-

Antiparasitic and Antiviral: The versatility of the pyrazine ring has been harnessed to develop compounds with activity against parasites and viruses like the Hepatitis C virus (HCV).[1][9]

Pyrazine in Approved Therapeutics and Drug Discovery

The therapeutic relevance of the pyrazine core is firmly established by its presence in several clinically approved drugs. This validates its utility as a central building block in pharmaceutical design.[2]

Examples of Marketed Drugs Containing a Pyrazine Core:

-

Bortezomib (Velcade®): A first-in-class proteasome inhibitor used to treat multiple myeloma.[2]

-

Pyrazinamide: A primary drug for treating tuberculosis.

-

Glipizide (Glucotrol®): A sulfonylurea drug used in the management of type 2 diabetes, acting as a potassium channel blocker.[3]

-

Amiloride: A potassium-sparing diuretic.[2]

-

Selexipag (Uptravi®): A prostacyclin receptor agonist for treating pulmonary arterial hypertension.[3]

-

Paritaprevir: A component of antiviral treatments for Hepatitis C.[2]

Mechanisms of Action and Key Signaling Pathways

Pyrazine-containing molecules exert their biological effects through various mechanisms of action, often by interacting with specific proteins in critical cellular signaling pathways.

Allosteric Inhibition of SHP2 in the RAS-ERK Pathway

One of the most significant recent findings is the role of pyrazine-based compounds as allosteric inhibitors of the SHP2 protein, a non-receptor protein tyrosine phosphatase.[6] SHP2 is a critical signaling node that, when activated, promotes the RAS-ERK (MAPK) signaling cascade, which is frequently hyperactivated in many cancers, driving cell proliferation and survival.[6] Pyrazine-containing molecules, such as the well-characterized inhibitor SHP099, bind to a novel allosteric site on SHP2, locking the enzyme in an inactive conformation.[6] This prevents the dephosphorylation of its substrates, thereby blocking downstream RAS activation and inhibiting the entire ERK signaling pathway.[6]

Quantitative Biological Data of Pyrazine Derivatives

The potency of pyrazine-containing compounds has been quantified across numerous studies. The following tables summarize representative data, primarily using the half-maximal inhibitory concentration (IC₅₀) as a metric for efficacy.

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

| Compound Ref. | Target Cell Line | Biological Activity | IC₅₀ Value (µM) | Citation(s) |

| Compound 46 | MCF-7 (Breast) | Cytotoxicity | 9.1 | [1][9] |

| Compound 48 | BEL-7402 (Liver) | Cytotoxicity | 10.74 | [1][9] |

| Compound 51 | MCF-7 (Breast) | Cytotoxicity | 0.012 | [9] |

| Compound 51 | A549 (Lung) | Cytotoxicity | 0.045 | [9] |

| Cinnamic Acid Derivative 34 | BEL-7402 (Liver) | Cytotoxicity | 9.400 | [9] |

| Cinnamic Acid Derivative 34 | A549 (Lung) | Cytotoxicity | 7.833 | [9] |

| Piperlongumine Analog 38-40 | HCT116 (Colon) | Cytotoxicity | 3.19 - 8.90 | [1] |

| Co(L)Cl₂ Complex | U87 MG (Glioblastoma) | Cytotoxicity | 7.69 (µg/mL) | [8] |

| Ni(L)Cl₂∙C₂H₅OH Complex | U87 MG (Glioblastoma) | Cytotoxicity | 42.82 (µg/mL) | [8] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound Ref. | Target/Assay | Biological Activity | IC₅₀ / Inhibition % | Citation(s) |

| Paeonol Derivative 37 | LPS-induced NO in RAW264.7 | Anti-inflammatory | 56.32% inhib. at 20 µM | [1] |

| RhoA Inhibitor 4 | RhoA Kinase | Enzyme Inhibition | 1.51 | [1] |

| RhoA Inhibitor 5 | RhoA Kinase | Enzyme Inhibition | 1.81 | [1] |

| Pim-1 Kinase Inhibitor 11 | Pim-1 Kinase | Enzyme Inhibition | 0.013 | [1][9] |

Key Experimental Protocols

The development of novel pyrazine-based therapeutic agents follows a structured workflow involving chemical synthesis and biological evaluation.

General Protocol for Synthesis of a Pyrazine Derivative

The synthesis of pyrazine-containing molecules often involves well-established organic chemistry reactions. The following is a representative protocol for a Suzuki-Miyaura coupling to create a substituted biphenyl pyrazine, a common core in kinase inhibitors.[2][6]

Objective: To synthesize a (dichlorophenyl)pyrazin-amine intermediate.

Materials:

-

3-bromo-6-chloropyrazin-2-amine

-

(2,3-dichlorophenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃ or K₂CO₃)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask purged with an inert gas, add 3-bromo-6-chloropyrazin-2-amine (1.0 eq), (2,3-dichlorophenyl)boronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

-

Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired (dichlorophenyl)pyrazin-amine product.[6]

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1][6]

Objective: To determine the IC₅₀ value of a pyrazine compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrazine test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette and microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.[6]

Conclusion

The pyrazine core is a remarkably versatile and biologically significant structure that continues to be a rich source of therapeutic innovation. Its favorable physicochemical properties and ability to engage in critical molecular interactions have cemented its role in a number of successful clinical agents.[1][2][5] The continued exploration of pyrazine derivatives, particularly in targeting complex signaling networks like the RAS-ERK pathway, promises to yield next-generation therapeutics for cancer and other challenging diseases. A deep understanding of the synthesis, biological evaluation, and mechanisms of action of these compounds is essential for researchers and professionals dedicated to the advancement of modern drug discovery.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Reactive Nature of Chlorinated Pyrazines: A Technical Guide for Synthetic and Medicinal Chemists

An in-depth exploration of the reactivity of chlorinated pyrazine structures, detailing common reaction pathways, quantitative data, experimental protocols, and their relevance in drug discovery and development.

Chlorinated pyrazines are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functionalized molecules. Their inherent electron-deficient nature, a consequence of the two nitrogen atoms in the aromatic ring, renders them susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of chlorinated pyrazines, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to aid researchers, scientists, and drug development professionals in harnessing the synthetic potential of these important scaffolds.

Nucleophilic Aromatic Substitution (SNAAr) Reactions

The electron-deficient pyrazine ring is highly activated towards nucleophilic aromatic substitution (SNAAr), a fundamental reaction for introducing a diverse range of functional groups. The chlorine atom acts as a good leaving group, readily displaced by various nucleophiles.

Reactivity and Regioselectivity

The reactivity of chlorinated pyrazines in SNAAr reactions is significantly influenced by the substitution pattern on the pyrazine ring. The presence of additional electron-withdrawing groups enhances the electrophilicity of the ring carbons, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can decrease the reactivity.[1]

In unsymmetrically substituted dichloropyrazines, such as 2-substituted-3,5-dichloropyrazines, the regioselectivity of the nucleophilic attack is predictable. When the substituent at the 2-position is an electron-withdrawing group (EWG), nucleophilic attack occurs preferentially at the 5-position. In contrast, if an electron-donating group (EDG) occupies the 2-position, the nucleophile will preferentially attack the 3-position.[1] This regioselectivity can be rationalized by considering the relative stabilization of the Meisenheimer intermediate formed upon nucleophilic addition.

Common Nucleophiles and Reaction Conditions

A wide variety of nucleophiles can be employed in the SNAAr of chlorinated pyrazines, including amines, alkoxides, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) at elevated temperatures. The choice of base is also crucial, with common bases including triethylamine (TEA), potassium carbonate (K₂CO₃), and sodium tert-butoxide (NaOtBu).

The following diagram illustrates the general mechanism of an SNAAr reaction on a chlorinated pyrazine.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAAr).

Quantitative Data for SNAAr Reactions

The following table summarizes the yields of various aminopyrazine derivatives synthesized via SNAAr reactions with chlorinated pyrazines.

| Starting Material | Amine Nucleophile | Base | Solvent | Conditions | Yield (%) |

| 3-Chloropyrazine-2-carboxamide | 4-Methylbenzylamine | TEA | THF | Reflux, 15h | 85 |

| 3-Chloropyrazine-2-carboxamide | 4-Fluorobenzylamine | TEA | THF | Reflux, 15h | 82 |

| 3-Chloropyrazine-2-carboxamide | 4-Chlorobenzylamine | TEA | THF | Reflux, 15h | 78 |

| 3-Chloropyrazine-2-carboxamide | 2-Methoxybenzylamine | TEA | THF | Reflux, 15h | 75 |

| 2-Chloropyrazine | Morpholine | K₂CO₃ | DMSO | 130°C, 12h | 93 |

| 2-Chloropyrazine | Piperidine | K₂CO₃ | DMSO | 130°C, 12h | 88 |

Data compiled from multiple sources, yields are for isolated products.

Experimental Protocol: Synthesis of 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide

This protocol describes a typical procedure for the aminodehalogenation of a chlorinated pyrazine.[2]

Materials:

-

3-Chloropyrazine-2-carboxamide

-

4-Methylbenzylamine (2 equivalents)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

To a solution of 3-chloropyrazine-2-carboxamide in anhydrous THF, add triethylamine.

-

Add 4-methylbenzylamine (2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance. Chlorinated pyrazines are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a chlorinated pyrazine and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used to introduce aryl and heteroaryl moieties onto the pyrazine core.

The following diagram illustrates a general workflow for a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling

The following table presents data from the Suzuki-Miyaura coupling of 2,5-dichloropyrazine with various arylboronic acids.

| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100°C, 15 min (MW) | 95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100°C, 15 min (MW) | 92 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100°C, 15 min (MW) | 88 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100°C, 15 min (MW) | 85 |

Data represents yields for the disubstituted product under microwave irradiation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general microwave-assisted Suzuki-Miyaura coupling of 2,5-dichloropyrazine.

Materials:

-

2,5-Dichloropyrazine

-

Arylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

1,4-Dioxane and Water (degassed)

-

Microwave reactor and vials

Procedure:

-

In a microwave vial, combine 2,5-dichloropyrazine, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

-

Add degassed 1,4-dioxane and water (typically in a 2:1 to 4:1 ratio).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100-120°C for 15-30 minutes.

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for coupling less reactive aryl chlorides and for accessing a wide range of substituted aminopyrazines.

The catalytic cycle of the Buchwald-Hartwig amination is depicted below.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a chlorinated pyrazine.

Materials:

-

Chlorinated pyrazine

-

Amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, 4-10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene or Dioxane (anhydrous, degassed)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried flask, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

-

Add the chlorinated pyrazine and the amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Functionalized pyrazines, often synthesized from chlorinated precursors, are particularly prominent as kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, and survival. Many pyrazine-based compounds have been developed to inhibit kinases within this pathway, such as PI3K and mTOR.

The following diagram provides a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for pyrazine-based inhibitors.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

Chlorinated pyrazines are highly valuable and reactive scaffolds in organic synthesis. Their susceptibility to nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions allows for the facile introduction of a wide range of functional groups. The predictable regioselectivity in these reactions, governed by the electronic nature of substituents, further enhances their synthetic utility. The ability to efficiently construct libraries of diverse pyrazine derivatives has cemented their importance in modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. The experimental protocols and quantitative data provided in this guide serve as a practical resource for chemists seeking to explore and exploit the rich reactivity of chlorinated pyrazines.

References

Methodological & Application

Synthesis of 3-Chloropyrazine-2-carbaldehyde: An Experimental Protocol for Researchers

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 3-Chloropyrazine-2-carbaldehyde, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines a reliable two-step synthetic route, commencing with the chloro-deamination of methyl 3-aminopyrazine-2-carboxylate, followed by the partial reduction of the resulting ester.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of Methyl 3-chloropyrazine-2-carboxylate

| Parameter | Value | Reference |

| Starting Material | Methyl 3-aminopyrazine-2-carboxylate | N/A |

| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | [1][2] |

| Solvent | Water, HCl (aq) | [2] |

| Reaction Temperature | 0-5 °C (diazotization), RT to 60°C (Sandmeyer) | [2][3] |

| Typical Yield | 40-60% (Estimated) | N/A |

| Purity | >95% (after purification) | N/A |

| Molecular Formula | C₆H₅ClN₂O₂ | N/A |

| Molecular Weight | 172.57 g/mol | N/A |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Methyl 3-chloropyrazine-2-carboxylate | N/A |

| Key Reagent | Diisobutylaluminum Hydride (DIBAL-H) | [4][5][6] |

| Solvent | Toluene or Dichloromethane | [7] |

| Reaction Temperature | -78 °C | [4][6][7] |

| Typical Yield | 70-85% | [4] |

| Purity | >98% (after purification) | N/A |

| Molecular Formula | C₅H₃ClN₂O | N/A |

| Molecular Weight | 142.55 g/mol | N/A |

Experimental Protocols

Step 1: Synthesis of Methyl 3-chloropyrazine-2-carboxylate via Sandmeyer Reaction

This protocol describes the conversion of methyl 3-aminopyrazine-2-carboxylate to methyl 3-chloropyrazine-2-carboxylate.

Materials:

-

Methyl 3-aminopyrazine-2-carboxylate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve methyl 3-aminopyrazine-2-carboxylate in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes until the gas evolution ceases.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain methyl 3-chloropyrazine-2-carboxylate.

Step 2: Synthesis of this compound via DIBAL-H Reduction

This protocol details the partial reduction of methyl 3-chloropyrazine-2-carboxylate to the corresponding aldehyde.

Materials:

-

Methyl 3-chloropyrazine-2-carboxylate

-

Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

-

Anhydrous Toluene or Dichloromethane

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 3-chloropyrazine-2-carboxylate in anhydrous toluene or dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

DIBAL-H Addition: Slowly add 1.0-1.2 equivalents of DIBAL-H solution dropwise to the stirred solution, maintaining the internal temperature at -78 °C.[4][7]

-

Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to decompose the excess DIBAL-H.

-

Work-up and Purification: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Overall workflow for the synthesis of this compound.

Caption: Detailed workflow for the DIBAL-H reduction step.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 7. orgosolver.com [orgosolver.com]

Application Notes and Protocols: 3-Chloropyrazine-2-carbaldehyde in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloropyrazine-2-carbaldehyde and its derivatives as key intermediates in the synthesis of high-value pharmaceuticals. The protocols detailed below are based on established literature and are intended to guide researchers in the efficient synthesis of target molecules.

Introduction

This compound and its nitrile and carboxamide analogues are versatile heterocyclic compounds that serve as crucial building blocks in the synthesis of various pharmaceuticals.[1] Their unique chemical reactivity, stemming from the presence of a chlorine atom and an aldehyde or its derivative on the pyrazine ring, allows for diverse chemical transformations, making them valuable precursors for novel therapeutic agents. This document focuses on the application of these intermediates in the synthesis of the antiviral drug Favipiravir and novel pyrazinamide derivatives with potential antimicrobial activity.

Synthesis of Favipiravir Intermediates

A common strategy for the synthesis of Favipiravir involves the use of 3,6-dichloropyrazine-2-carbonitrile, which can be derived from precursors related to this compound. The following table summarizes key reaction steps and reported yields in the synthesis of Favipiravir intermediates.

Table 1: Synthesis of Key Favipiravir Intermediates

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Aminopyrazine-2-carboxylic acid | Esterification, then bromination | Methyl 3-amino-6-bromopyrazine-2-carboxylate | - |

| 2 | Methyl 3-amino-6-bromopyrazine-2-carboxylate | Sandmeyer reaction (NaNO₂, CuCl) | 3,6-Dichloropyrazine-2-carbonitrile | - |

| 3 | 3,6-Dichloropyrazine-2-carbonitrile | KF, Phase Transfer Catalyst, DMSO, 55°C | 3,6-Difluoropyrazine-2-carbonitrile | ~65% (over 3 steps from dichloro intermediate to Favipiravir) |

| 4 | 3,6-Difluoropyrazine-2-carbonitrile | 1. H₂O₂, NH₄OH 2. NaOH | Favipiravir | 43% (from 3,6-dichloropyrazine-2-carbonitrile)[2][3] |

Note: Yields can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

General Synthesis of 3-Chloropyrazine-2-carbonitrile

3-Chloropyrazine-2-carbonitrile is a closely related and often used precursor. A general protocol for its synthesis is as follows:

Protocol 1: Synthesis of 3-Chloropyrazine-2-carbonitrile [4][5]

-

To a solution of pyrazine-2-carbonitrile (65.65 mmol) in toluene (48 mL) and DMF (5 mL), add sulfuryl chloride (260.8 mmol) dropwise over 10 minutes while maintaining the temperature at 0°C with an ice bath.

-

Stir the reaction mixture for 30 minutes in the ice bath.

-

Allow the mixture to warm to room temperature and continue stirring for 5 hours.

-

Decant the toluene layer and extract the residual oil with diethyl ether (3x).

-

Combine the organic layers and quench with ice water.

-

Neutralize the mixture with solid NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to obtain 3-chloropyrazine-2-carbonitrile.

Synthesis of Pyrazinamide Derivatives

3-Chloropyrazine-2-carboxamide, which can be synthesized from the corresponding carbonitrile, is a key intermediate for novel pyrazinamide derivatives.

Protocol 2: Synthesis of 3-Benzylaminopyrazine-2-carboxamides [6]

-

Dissolve 3-chloropyrazine-2-carboxamide (1.27 mmol) in THF (20 mL) in a round-bottom flask.

-

Add two equivalents of the desired substituted benzylamine and an equimolar amount of triethylamine.

-

Heat the reaction mixture at 70°C under reflux with continuous stirring for 15 hours.

-

Monitor the reaction progress by TLC (hexane:ethyl acetate - 1:1).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol.

Table 2: Antimicrobial Activity of Selected 3-Benzylaminopyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv [6][7]

| Compound | Substituent (R) on Benzylamine | MIC (µM) |

| 8 | 4-Methyl | 6 |

| - | 3-CF₃ | - |

| 9 | 4-NH₂ | - |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

Visualization of Synthetic Pathways and Mechanisms

Synthetic Workflow for Favipiravir

The following diagram illustrates a common synthetic route to Favipiravir, highlighting the role of the dichloropyrazine intermediate.

Caption: Synthetic pathway for Favipiravir.

General Workflow for Pyrazinamide Derivative Synthesis

This diagram outlines the general experimental workflow for the synthesis of novel pyrazinamide derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 5. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Chloropyrazine-2-carbaldehyde in Agrochemical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazine-2-carbaldehyde is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of various agrochemicals.[1] Its reactive aldehyde and chloro-substituted pyrazine ring allow for diverse chemical modifications, leading to the development of novel pesticides, including herbicides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and formulation of agrochemical products. While direct synthesis of a commercial agrochemical from this compound is not extensively documented in publicly available literature, its primary role is as a precursor to pyrazine-2-carboxylic acid and its derivatives, which are subsequently used to create active agrochemical ingredients.

Application Notes

This compound is primarily utilized as a starting material for the synthesis of substituted N-phenylpyrazine-2-carboxamides, which have demonstrated notable herbicidal activity. The general synthetic strategy involves the oxidation of the carbaldehyde group to a carboxylic acid, followed by conversion to an acyl chloride and subsequent amidation with a substituted aniline.

Key Applications:

-

Herbicide Synthesis: As a precursor to pyrazine-2-carboxamides that can act as inhibitors of photosynthesis.

-

Fungicide Development: The pyrazine scaffold is present in some compounds with antifungal properties.

-

Insecticide Research: Although less common, pyrazine derivatives have been investigated for insecticidal activity.

Experimental Protocols

The following protocols describe the synthesis of a model herbicidal compound, a substituted N-phenylpyrazine-2-carboxamide, starting from this compound.

Protocol 1: Oxidation of this compound to 3-Chloropyrazine-2-carboxylic acid

This protocol describes the conversion of the aldehyde to a carboxylic acid, a key step in creating the versatile pyrazine-2-carboxylic acid intermediate.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Prepare a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water.

-

Slowly add the KMnO₄ solution to the stirred solution of this compound at room temperature. The reaction is exothermic, and the temperature should be maintained below 40°C using an ice bath if necessary.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate.

-

To the filtrate, cautiously add a solution of sodium bisulfite (NaHSO₃) to destroy any excess permanganate.

-

Acidify the solution to pH 2-3 with concentrated sulfuric acid (H₂SO₄). A white precipitate of 3-Chloropyrazine-2-carboxylic acid should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Expected Yield: 70-85%

Protocol 2: Synthesis of N-(substituted-phenyl)-3-chloropyrazine-2-carboxamide

This protocol details the conversion of the carboxylic acid intermediate into a herbicidally active pyrazinecarboxamide.

Materials:

-

3-Chloropyrazine-2-carboxylic acid (from Protocol 1)

-

Thionyl chloride (SOCl₂)

-

Substituted aniline (e.g., 3-iodo-4-methylaniline)

-

Pyridine

-

Dry toluene

-

Dry acetone

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Stirring plate and stir bar

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 3-Chloropyrazine-2-carboxylic acid (1.0 eq) in dry toluene.

-